N,N'-(Thiene-3,4-diyl)diacetamide
Description
N,N'-(Thiene-3,4-diyl)diacetamide is a sulfur-containing heterocyclic compound featuring a thiene (thiophene-derived) ring substituted with acetamide groups at the 3 and 4 positions. Thiophene-based compounds are known for their electronic properties and bioactivity, with acetamide groups enhancing solubility and hydrogen-bonding capabilities .
Properties
CAS No. |
90007-39-9 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-(4-acetamidothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-13-4-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
YTOUHBAUKBNKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of acetamide groups onto a thiophene ring at the 3 and 4 positions. The key steps include:
- Functionalization of the thiophene ring to introduce amino groups at the 3 and 4 positions.
- Subsequent acylation of the diamino-thiophene intermediate with acetic anhydride or other acylating agents to form the diacetamide.
This approach is analogous to synthetic routes used for structurally related compounds such as 2,7-bisacetamido fluorenone derivatives, where diamino intermediates are acetylated to yield bisacetamide products.
Synthesis of the Diamino-Thiophene Intermediate
The preparation begins with the synthesis or procurement of 3,4-diaminothiophene, which serves as the precursor for acetamide formation. Common methods to obtain this intermediate include:
- Reduction of 3,4-dinitrothiophene using reducing agents such as sodium sulfide nonahydrate or catalytic hydrogenation.
- Nucleophilic substitution reactions on suitably functionalized thiophene derivatives.
The diamino-thiophene intermediate is typically purified by recrystallization or chromatography before further functionalization.
Acylation to Form this compound
The diamino-thiophene is then subjected to acylation with acetic anhydride under controlled conditions:
- Reagents: Acetic anhydride is the preferred acylating agent for introducing acetyl groups.
- Solvent: Common solvents include dichloromethane, acetonitrile, or pyridine, which also acts as a base to neutralize the acetic acid byproduct.
- Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate acylation.
- Workup: After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent. Purification is achieved through recrystallization or chromatographic techniques.
This method yields this compound as a solid product, often characterized by NMR spectroscopy and mass spectrometry for structural confirmation.
Alternative Acylation Methods
Other acylating reagents and conditions may be employed to modify the acetamide substituents or introduce analogs:
- Use of acyl chlorides or acid anhydrides with different chain lengths to obtain propionyl or butyryl analogs.
- Sulfonylation or carbamoylation to generate sulfonamide or carbamate derivatives for structure-activity relationship studies.
These variations allow tuning of the compound’s physicochemical and biological properties.
Experimental Data and Reaction Conditions
The following table summarizes typical reaction parameters and yields for the preparation of this compound based on analogous synthetic protocols for bisacetamido aromatic compounds:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 3,4-dinitrothiophene | Sodium sulfide nonahydrate, NaOH, aqueous medium, reflux | 70-85 | Produces 3,4-diaminothiophene intermediate |
| Acylation of diamino-thiophene | Acetic anhydride, pyridine or CH2Cl2, room temp or reflux | 75-90 | Formation of this compound |
| Purification | Recrystallization from ethanol or chromatographic methods | - | Product characterized by NMR, MS |
This synthetic route is efficient and scalable, providing good yields of the target diacetamide.
Analytical Characterization
The final product, this compound, is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of acetamide groups and substitution pattern on the thiophene ring.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretching bands (~1650 cm^-1).
- Melting Point: Provides purity indication.
These methods confirm the successful synthesis and purity of the compound.
Research Findings and Comparative Analysis
While direct literature on this compound is limited, related compounds such as 2,7-bisacetamidofluorenone have been extensively studied. Their preparation methods, involving reduction of dinitro intermediates followed by acylation, serve as a reliable model for the synthesis of thiophene diacetamides. Structure-activity relationship studies indicate that the acetamide groups and the positioning on the aromatic or heteroaromatic ring are critical for biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Thiene-3,4-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of N,N’-(Thiene-3,4-diyl)diacetamide, as well as substituted compounds with modified functional groups .
Scientific Research Applications
N,N’-(Thiene-3,4-diyl)diacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form hydrogen bonds with various substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N,N’-(Thiene-3,4-diyl)diacetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N,N'-Diacetyl-1,4-phenylenediamine
- Structure : A benzene ring with acetamide groups at the 1 and 4 positions.
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol) .
- Key Differences : The absence of sulfur in the aromatic ring reduces electronic polarizability compared to thiene derivatives. This phenyl-based analogue may exhibit weaker π-π stacking interactions but improved thermal stability due to the rigid benzene backbone.
N,N'-((3R,4R)-Pyrrolidine-3,4-diyl)diacetamide
- Structure : A five-membered pyrrolidine ring (saturated nitrogen-containing heterocycle) with acetamide groups at the 3 and 4 positions.
- The nitrogen atom in the ring may participate in additional hydrogen bonding or coordination chemistry .
Thiadiazole-Linked Diacetamides
- Example : N,N'-(5-(6-(4-Substituted phenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)pyrimidine-2,4-diyl)diacetamide derivatives.
- Key Features : These compounds combine thiadiazole (a sulfur- and nitrogen-containing heterocycle) with acetamide groups. The extended conjugation and additional heteroatoms enhance antimicrobial activity, as reported in studies evaluating antibacterial and antifungal properties .
Key Observations :
- Thiophene and thiadiazole derivatives often exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding and sulfur-mediated dipole forces) .
- Yields for acetamide-containing compounds vary significantly (68–91%), depending on substituent steric effects and reaction conditions .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Acetamide C=O stretching frequencies typically appear at 1650–1680 cm⁻¹, while thiophene C–S stretches occur near 650–750 cm⁻¹ .
- NMR Analysis : Protons adjacent to sulfur in thiophene derivatives resonate downfield (δ 7.0–7.5 ppm), whereas phenyl-based analogues show upfield shifts .
- Crystal Packing : Hydrogen-bonding networks (e.g., R₂²(8) motifs in thiazole derivatives) enhance stability and influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
